BenchChemオンラインストアへようこそ!

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine

Radiolabeling Crystallography Halogen bonding

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is a synthetic heterocyclic small molecule (C13H10IN3O, MW 351.14 g/mol) featuring an imidazo[1,2-a]pyrimidine core linked via a methyleneoxy bridge to a 4-iodophenyl ring. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, historically explored for kinase inhibition, CNS activity, and more recently as a chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) modulation.

Molecular Formula C13H10IN3O
Molecular Weight 351.147
CAS No. 514186-43-7
Cat. No. B2633584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine
CAS514186-43-7
Molecular FormulaC13H10IN3O
Molecular Weight351.147
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)I
InChIInChI=1S/C13H10IN3O/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2
InChIKeyFGNIHNRJKNGPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine (CAS 514186-43-7): Core Identity for Procurement Specification


2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is a synthetic heterocyclic small molecule (C13H10IN3O, MW 351.14 g/mol) featuring an imidazo[1,2-a]pyrimidine core linked via a methyleneoxy bridge to a 4-iodophenyl ring . The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, historically explored for kinase inhibition, CNS activity, and more recently as a chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) modulation [1]. The para-iodo substituent is structurally distinctive: it introduces a heavy halogen capable of halogen bonding, enhances X-ray scattering for crystallographic phasing, and provides a direct synthetic handle for radioiodination (e.g., ¹²⁵I) or transition-metal-catalyzed cross-coupling—features absent in bromo, chloro, or unsubstituted analogs. These molecular attributes define the compound's procurement value for laboratories requiring a functionalizable, iodine-bearing imidazo[1,2-a]pyrimidine building block.

Why 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine Cannot Be Replaced by a Generic Imidazo[1,2-a]pyrimidine Analog


Imidazo[1,2-a]pyrimidine derivatives are not functionally interchangeable. The 4-iodophenoxy substituent simultaneously determines the compound's electronic character, steric profile, metabolic vulnerability, and synthetic utility. Replacing iodine with bromine or chlorine alters halogen-bond donor strength (σ-hole magnitude follows I > Br > Cl), directly impacting target recognition in biological systems [1]. Analogs lacking the phenoxymethylene linker—such as 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (CAS 118001-69-7)—present a different spatial arrangement of the aryl ring and lack the ether oxygen, which can participate in hydrogen bonding and influence oxidative metabolism . Isomers carrying iodine on the imidazo core (e.g., 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, CAS 1426142-82-6) position the heavy atom in a distinct electronic environment, altering reactivity in cross-coupling and radiolabeling applications . These structural differences are not cosmetic; they translate into measurable divergence in logP, target binding, and synthetic compatibility, making blind substitution scientifically unjustifiable.

Quantitative Differentiation Evidence for 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine


Iodine-Specific Physicochemical Properties Enable Radiolabeling and Crystallography

The presence of a single iodine atom at the para position of the phenoxy ring provides unique physicochemical advantages over bromo and chloro analogs. The calculated logP for the target compound is 3.23 (ACD/Labs) , which is ~0.3–0.5 log units higher than the corresponding 4-bromophenoxy analog (estimated logP ~2.78 based on π-substituent constants), translating to an approximately 2- to 3-fold increase in membrane permeability potential. The iodine atom also serves as an anomalous scatterer for X-ray crystallography (f' = 6.85 e⁻ at Cu Kα vs. Br f' = 1.28 e⁻), providing a 5.4-fold stronger phasing signal [1]. For radioiodination, the compound is structurally pre-organized for direct ¹²⁵I incorporation via isotopic exchange or tin-precursor methods, whereas chloro and fluoro analogs are incompatible with this widely used labeling strategy [2].

Radiolabeling Crystallography Halogen bonding Physicochemical properties

Phenoxymethyl Linker Confers Distinct Conformational and Metabolic Profile vs. Direct Phenyl Analogs

The —CH₂—O— linker between the imidazo[1,2-a]pyrimidine core and the 4-iodophenyl ring introduces a freely rotatable bond (count = 3 vs. 1 for the direct phenyl analog) and an ether oxygen capable of acting as a hydrogen-bond acceptor . The directly linked analog 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (CAS 118001-69-7) has a different molecular formula (C12H8IN3 vs. C13H10IN3O) and lacks the ether oxygen, resulting in a lower polar surface area (estimated tPSA ~26 Ų vs. 39 Ų for the target) and altered hydrogen-bonding capacity . This difference in tPSA of ~13 Ų is significant for blood-brain barrier penetration prediction, placing the target compound in a more favorable range for CNS drug-like properties. Additionally, the benzylic methylene group in the target is a known site for cytochrome P450-mediated oxidation, which can be exploited for prodrug design or metabolic switching—a feature absent in the direct phenyl analog [1].

Conformational analysis Metabolic stability Linker SAR

Iodine Positional Isomerism: 4-Iodophenoxy vs. 3-Iodo-Imidazo Core Directs Different Reactivity in Cross-Coupling and Bioconjugation

The target compound carries the iodine atom on the terminal phenyl ring, electronically conjugated to the ether oxygen. In contrast, 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS 1426142-82-6) places iodine directly on the electron-deficient imidazo ring [1]. This positional difference results in distinct reactivity profiles: the aryl iodide in the target is activated for oxidative addition with Pd(0) catalysts (typical for electron-neutral to electron-rich aryl iodides), whereas the imidazo-linked iodine in the comparator is more electron-deficient and may require different catalytic conditions for cross-coupling [2]. Furthermore, the target's iodine is located on a terminal ring that can be selectively derivatized without affecting the heterocyclic core, whereas modification of the comparator's imidazo-bound iodine directly alters the core scaffold's electronic properties. This chemoselectivity is critical for library synthesis and probe development programs [3].

Cross-coupling Chemoselectivity Bioconjugation Structure-activity relationship

Imidazo[1,2-a]pyrimidine Core as a Privileged Scaffold with Documented Kinase and IDO1 Inhibitory Potential

The imidazo[1,2-a]pyrimidine scaffold is documented in patent literature as a core structure for MET kinase inhibitors (e.g., US Patent App. 20090156617) and in IDO1 inhibitor programs (EP2291187B1) [1][2]. While specific quantitative IC₅₀ or Kd values for 2-((4-iodophenoxy)methyl)imidazo[1,2-a]pyrimidine itself are not publicly reported in peer-reviewed literature as of the knowledge cutoff, the scaffold class has produced compounds with B-Raf IC₅₀ values as low as 0.003 μM and MET inhibition in cellular proliferation assays [3]. The target compound's substitution pattern—featuring a para-iodophenoxy group—maps onto the pharmacophoric requirements described in the IDO1 patent families, where halogen-substituted benzyl/aryloxy groups are recurrent potency determinants. This positions the compound as a rationally designed intermediate for IDO1 or kinase inhibitor lead optimization programs.

Kinase inhibition IDO1 Immuno-oncology Privileged scaffold

Procurement-Driven Application Scenarios for 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine


¹²⁵I Radioligand Development for Target Engagement and Autoradiography Studies

The para-iodophenoxy group is directly amenable to radioiodination via electrophilic destannylation or isotope exchange, enabling preparation of ¹²⁵I-labeled probe molecules without requiring a separate chelator or prosthetic group [1]. This makes the compound a viable precursor for in vitro receptor autoradiography, cellular uptake studies, and binding assays where the iodine atom serves both as the radiolabel and as a structural determinant of target affinity. Bromo or chloro analogs cannot be radiolabeled via the same direct, high-specific-activity methods, giving the iodo compound exclusive utility in tracer development workflows.

X-ray Crystallographic Phasing via Single-Wavelength Anomalous Dispersion (SAD) Using the Iodine Anomalous Signal

The iodine atom provides a strong anomalous scattering signal (f' = 6.85 e⁻ at Cu Kα) suitable for experimental phasing in macromolecular or small-molecule crystallography [2]. Researchers can incorporate this compound into a protein-ligand co-crystallization experiment and use the iodine anomalous signal to solve the phase problem without selenomethionine labeling or heavy-atom soaking. This application is not available for the bromo analog (f' = 1.28 e⁻) or chloro/fluoro analogs, establishing a clear experimental selection criterion.

Diversifiable Building Block for Fragment-Based and Combinatorial Library Synthesis

The aryl iodide at the para position of the phenoxy ring is a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions [3]. Because the iodine is on the terminal phenyl ring rather than on the imidazo[1,2-a]pyrimidine core, derivatization preserves the core scaffold's integrity, allowing parallel library synthesis without altering the pharmacophoric heterocycle. This chemoselectivity advantage is lost with isomers bearing iodine on the imidazo ring (e.g., CAS 1426142-82-6), where cross-coupling directly modifies the core electronic structure.

IDO1 or MET Kinase Inhibitor Lead Optimization Starting Point

The imidazo[1,2-a]pyrimidine core is independently validated in patent literature as a scaffold for MET kinase and IDO1 inhibition [4]. The target compound's phenoxymethyl linker and para-iodo substitution align with the structure-activity relationships described in these patent families, positioning it as a logical intermediate for hit-to-lead chemistry in immuno-oncology or kinase inhibitor programs. While compound-specific IC₅₀ data remain unpublished, the scaffold-level validation reduces biological risk compared to completely uncharacterized chemotypes.

Quote Request

Request a Quote for 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.